Cas no 64228-79-1 (Atracurium)

Atracurium structure
Atracurium structure
상품 이름:Atracurium
CAS 번호:64228-79-1
MF:C53H72N2O12+2
메가와트:929.144980000001
CID:58150
PubChem ID:47319

Atracurium 화학적 및 물리적 성질

이름 및 식별자

    • Atracurium
    • 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquino
    • Atracurium Besilate
    • 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
    • Atracurium Dibesylate
    • UNII-2GQ1IRY63P
    • 5-[3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-
    • 5-[3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
    • NS00004297
    • C07548
    • AB00514743
    • Prestwick2_000005
    • DTXSID9043726
    • BRN 1523633
    • AB00514743_09
    • Atracurium cation
    • 2GQ1IRY63P
    • CHEMBL1360
    • SPBio_001930
    • SCHEMBL7773510
    • Isoquinolinium, 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl))-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
    • GTPL9537
    • Isoquinolinium, 1,2,3,4-tetrahydro-2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-2-methyl-
    • 2,2'-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium)
    • Atracurium ion
    • BPBio1_000011
    • 2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM, PENTAMETHYLENE ESTER
    • CHEBI:2914
    • Prestwick3_000005
    • Isoquinolinium, 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
    • 2,2'-{pentane-1,5-diylbis[oxy(3-oxopropane-3,1-diyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
    • BDBM92478
    • Prestwick1_000005
    • Q27098039
    • 2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium)
    • AB00514743_08
    • BSPBio_000009
    • BCP07109
    • 1-[(3,4-dimethoxyphenyl)methyl]-2-[3-({5-[(3-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl}propanoyl)oxy]pentyl}oxy)-3-oxopropyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
    • HMS2090I21
    • 1-((3,4-dimethoxyphenyl)methyl)-2-(3-((5-((3-(1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
    • CS-0013365
    • FT-0765521
    • AB00514743-07
    • 64228-79-1
    • ISOQUINOLINIUM, 2,2'-(1,5-PENTANEDIYLBIS(OXY(3-OXO-3,1-PROPANEDIYL)))BIS(1-((3,4-DIMETHOXYPHENYL)METHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL
    • HY-B0292
    • MDL: MFCD00869583
    • 인치: InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2
    • InChIKey: YXSLJKQTIDHPOT-UHFFFAOYSA-N
    • 미소: C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(C)CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC

계산된 속성

  • 정밀분자량: 928.50900
  • 동위원소 질량: 928.509
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 67
  • 회전 가능한 화학 키 수량: 26
  • 복잡도: 1390
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 4
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 126A^2
  • 소수점 매개변수 계산 참조값(XlogP): 7.9

실험적 성질

  • 융해점: 185-194 ºC
  • PSA: 126.44000
  • LogP: 7.98310

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:64228-79-1)Atracurium besylate
sfd13750
순결:99.9%
재다:200kg
가격 ($):문의
Minglong (Xianning) Medicine Co., Ltd.
(CAS:64228-79-1)Atracurium
ML 2024-17
순결:99%
재다:1G~1KG~25KG
가격 ($):문의